molecular formula C9H9NO B1349297 3-Methylbenzyl isocyanate CAS No. 61924-25-2

3-Methylbenzyl isocyanate

Cat. No. B1349297
CAS RN: 61924-25-2
M. Wt: 147.17 g/mol
InChI Key: JCUQBSLBFAVVOS-UHFFFAOYSA-N
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Description

3-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It is a clear colorless to yellow liquid .


Synthesis Analysis

3-Methylbenzyl isocyanate is used in the synthesis of chiral ligands for asymmetric catalysis . These ligands play a crucial role in enantioselective reactions, allowing the production of single enantiomer products . It may also be used as a chiral auxiliary for the resolution of racemic (±)-6a R,11a R -maackiain to give the (-)-form, which is a key intermediate for synthesizing (-)-cabenegrin A-I .


Molecular Structure Analysis

The molecular formula of 3-Methylbenzyl isocyanate is C9H9NO . Its molecular weight is 147.17 .


Chemical Reactions Analysis

Isocyanates, such as 3-Methylbenzyl isocyanate, are known to readily react with compounds containing hydroxyl groups . This property is utilized in the synthesis of polyurethane materials .


Physical And Chemical Properties Analysis

3-Methylbenzyl isocyanate has a refractive index of 1.523 . It has a boiling point of 34-36 °C at 0.1 mmHg and a density of 1.052 g/mL at 25 °C .

Scientific Research Applications

Stereochemical Composition Analysis

The study of chiral methylbenzyl isocyanates, including 3-methylbenzyl isocyanate, has provided insights into stereochemical composition analysis. Chiral derivatization and high-performance liquid chromatography (HPLC) techniques have been used to ascertain the stereochemical composition of β-adrenoceptor agents, highlighting the utility of 3-methylbenzyl isocyanate in chemical process development and stereochemistry analysis. The derivatization process and subsequent analysis have enabled the unequivocal assignment of the stereochemistry of complex molecules, demonstrating the importance of 3-methylbenzyl isocyanate in medicinal chemistry research (Novak & Dimichele, 2014).

Formation and Detection of Isocyanate Adducts

Research on 4,4'-methylenediphenyl diisocyanate (MDI), a related compound, has revealed the formation of specific isocyanate adducts with proteins, such as hemoglobin, in biological systems. These findings are significant for understanding the biological interactions and potential toxicological effects of isocyanate compounds, including 3-methylbenzyl isocyanate. The development of sensitive and specific methods for monitoring isocyanate exposure in workers emphasizes the relevance of 3-methylbenzyl isocyanate in occupational health and safety studies (Sabbioni et al., 2000).

Interstellar Chemistry

Methyl isocyanate (CH3NCO), a molecule structurally related to 3-methylbenzyl isocyanate, has been detected in interstellar environments, such as high-mass protostars and comets. This discovery extends the understanding of organic chemistry in space, suggesting that isocyanates play a role in the formation of complex organic molecules in the cosmos. The detection of CH3NCO in various astrophysical environments has implications for the study of prebiotic chemistry and the origins of life, highlighting the astrochemical significance of isocyanate compounds (Ligterink et al., 2017).

Safety And Hazards

3-Methylbenzyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is combustible and can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The use of 3-Methylbenzyl isocyanate in the synthesis of chiral ligands for asymmetric catalysis suggests potential applications in the field of enantioselective synthesis . Its use as a chiral auxiliary for the resolution of racemic compounds also indicates potential applications in the production of enantiomerically pure compounds .

properties

IUPAC Name

1-(isocyanatomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQBSLBFAVVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369885
Record name 3-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl isocyanate

CAS RN

61924-25-2
Record name 3-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbenzyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Methylbenzyl isocyanate
Reactant of Route 3
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3-Methylbenzyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Methylbenzyl isocyanate
Reactant of Route 5
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3-Methylbenzyl isocyanate
Reactant of Route 6
3-Methylbenzyl isocyanate

Citations

For This Compound
2
Citations
YS Han, KY Jung, YJ Kim, KK Baeck, GM Lee… - New Journal of …, 2019 - pubs.rsc.org
… 3-Methylbenzyl isocyanate (209 μL, 1.46 mmol) was then added to the mixture at room temperature. After stirring for 4 h at room temperature, the volatiles were completely removed …
Number of citations: 4 pubs.rsc.org
JA Ortega, JM Arencibia, G La Sala… - Journal of medicinal …, 2017 - ACS Publications
Acid ceramidase (AC) hydrolyzes ceramides, which are central lipid messengers for metabolism and signaling of sphingolipids. A growing body of evidence links deregulation of …
Number of citations: 19 pubs.acs.org

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